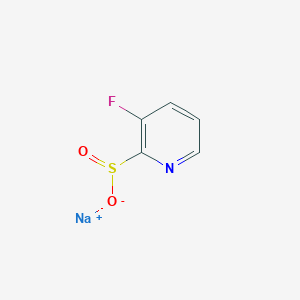
8-Chlorocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN It is a derivative of cinnoline, where a chlorine atom is substituted at the 8th position of the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorocinnoline typically involves the chlorination of cinnoline. One common method is the direct chlorination of cinnoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position.
Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The use of NCS provides a milder and more selective chlorination process compared to chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The choice of chlorinating agent and catalyst can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form 8-chlorodihydrocinnoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol are common reducing agents.
Major Products Formed
Substitution: Formation of 8-aminocinnoline or 8-thiocinnoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 8-chlorodihydrocinnoline.
Wissenschaftliche Forschungsanwendungen
8-Chlorocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Wirkmechanismus
The mechanism of action of 8-Chlorocinnoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
In materials science, the electronic properties of this compound are exploited in the design of organic semiconductors. The presence of the chlorine atom can influence the compound’s electron density and conjugation, affecting its conductivity and light-emitting properties.
Vergleich Mit ähnlichen Verbindungen
8-Chlorocinnoline can be compared with other similar compounds, such as:
Cinnoline: The parent compound without the chlorine substitution. It has different reactivity and electronic properties compared to this compound.
8-Chloroquinoline: A similar compound where the nitrogen atom is in a different position within the ring structure. It has distinct biological and chemical properties.
8-Chlorotheophylline: Another chlorine-substituted heterocycle with different pharmacological applications, primarily used as a stimulant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that can be tailored for various applications.
Eigenschaften
Molekularformel |
C8H5ClN2 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
8-chlorocinnoline |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H |
InChI-Schlüssel |
NTSAQTBYHCOPGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


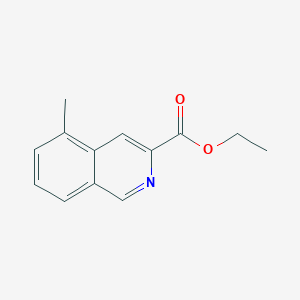
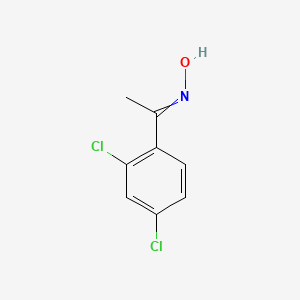
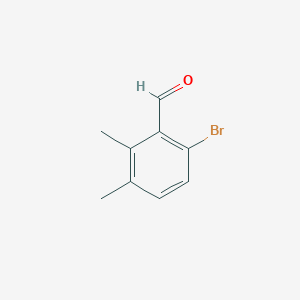
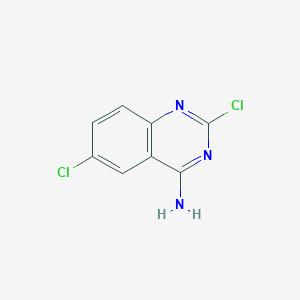

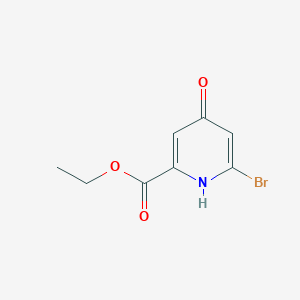
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
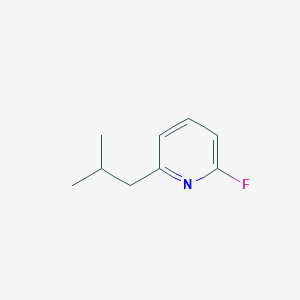
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

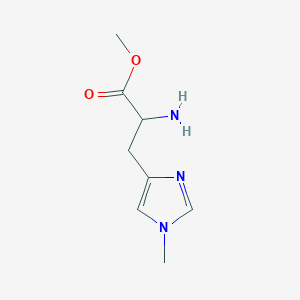
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
